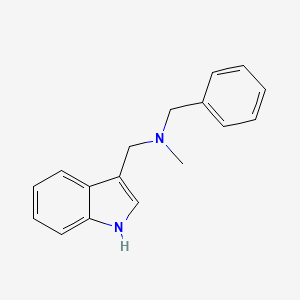

N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

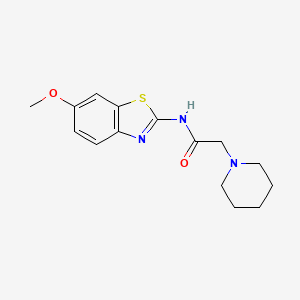

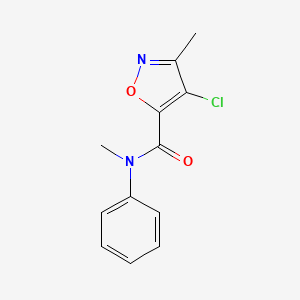

Synthesis Analysis

The synthesis of derivatives similar to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine involves starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. A key intermediate bearing the oxazole-4-carboxylic acid methylester moiety is produced, which is then subjected to refluxing in HBr/HAc for benzofuran derivatives or reduced and refluxed in HCl for indole derivatives. This method has shown to work well with electron-donating substituents, although limitations with electron-withdrawing substituents have been observed (Schlosser et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and interaction of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine derivatives. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the structures of synthesized compounds. For instance, novel organic salts obtained from reactions involving benzylamine and acidic components have been structurally characterized, revealing insights into their crystal packing and noncovalent interactions, which are essential for predicting the behavior of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine in various environments (Ashfaq et al., 2021).

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Novel Schiff bases, including derivatives similar to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine, have been synthesized and characterized for potential anticonvulsant activities. These compounds exhibit seizures protection in various models, highlighting their potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Corrosion Inhibition

Amino acid compounds, closely related to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine, have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. Their adsorption behavior and effectiveness in protecting steel surfaces from corrosion demonstrate the material science application of these compounds (Yadav, Sarkar, & Purkait, 2015).

Novel Synthesis Approaches

Research into the novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives offers insights into new methods for creating a variety of substituted compounds. This work underscores the versatility and importance of these structures in synthetic organic chemistry (Schlosser et al., 2015).

Neuropharmacological Research

Derivatives of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine have been explored for their potential in neuropharmacology, particularly as biased agonists for serotonin 5-HT1A receptors. Such compounds could lead to new treatments for central nervous system disorders with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of novel compounds derived from or related to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine have been evaluated, revealing their potential in developing new antibacterial and anticancer agents. This research contributes to the ongoing search for more effective and safer therapeutic options (Noolvi et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-19(12-14-7-3-2-4-8-14)13-15-11-18-17-10-6-5-9-16(15)17/h2-11,18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZOBZVWWSWEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-ylmethyl)-N-methyl-1-phenylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)